

Comparative analysis of VgA protein's ATP binding domains

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Compound of Interest

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A Comparative Analysis of the ATP Binding Domains of V-Type and F-Type ATPases

For researchers, scientists, and drug development professionals, understanding the intricacies of ATP binding and hydrolysis in essential cellular machinery is paramount. This guide provides a detailed comparative analysis of the ATP binding domains of two major rotary ATPases: the Vacuolar-type ATPase (V-ATPase) and the F-type ATPase (F-ATPase). This comparison is predicated on the likelihood that the query regarding "**VgA protein**" was a typographical error referring to the well-studied V-ATPase.

Introduction to V-ATPase and F-ATPase

V-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles, such as lysosomes, endosomes, and vacuoles.[1][2] They play a crucial role in acidifying the lumen of these compartments, a process essential for a wide range of cellular functions including protein degradation, receptor-mediated endocytosis, and neurotransmitter release.[3] In contrast, F-ATPases, also known as ATP synthases, are primarily found in the inner mitochondrial membrane, the thylakoid membrane of chloroplasts, and the plasma membrane of bacteria.[4] They typically function in the reverse direction of V-ATPases, utilizing

a proton gradient to synthesize ATP, although they can also hydrolyze ATP to pump protons.[1]
[4]

Both V-ATPases and F-ATPases are complex molecular machines composed of two main domains: a soluble catalytic domain (V_1 or F_1) and a membrane-embedded proton-translocating domain (V_0 or F_0).[5] The ATP binding and hydrolysis activities reside within the V_1 and F_1 domains, respectively.

Structural Comparison of ATP Binding Domains

The catalytic V_1 and F_1 domains of V- and F-ATPases share a remarkable structural similarity, reflecting their common evolutionary origin.[6] Both are composed of a hexagonal arrangement of alternating catalytic and non-catalytic subunits.

- V-ATPase (V_1 domain): The V_1 domain has a subunit composition of $A_3B_3CDE_2FG_2H$. The ATP binding sites are located at the interfaces between the A and B subunits, with the catalytic sites residing primarily on the A subunits.[5]
- F-ATPase (F_1 domain): The F_1 domain has a subunit composition of $\alpha_3\beta_3\gamma\delta\epsilon$. The nucleotide binding sites are located at the interfaces of the α and β subunits, with the catalytic sites primarily on the β subunits.[4]

Despite the overall structural homology, there are key differences in the subunit composition and the coupling of ATP hydrolysis to the rotation of the central stalk, which ultimately drives proton translocation.

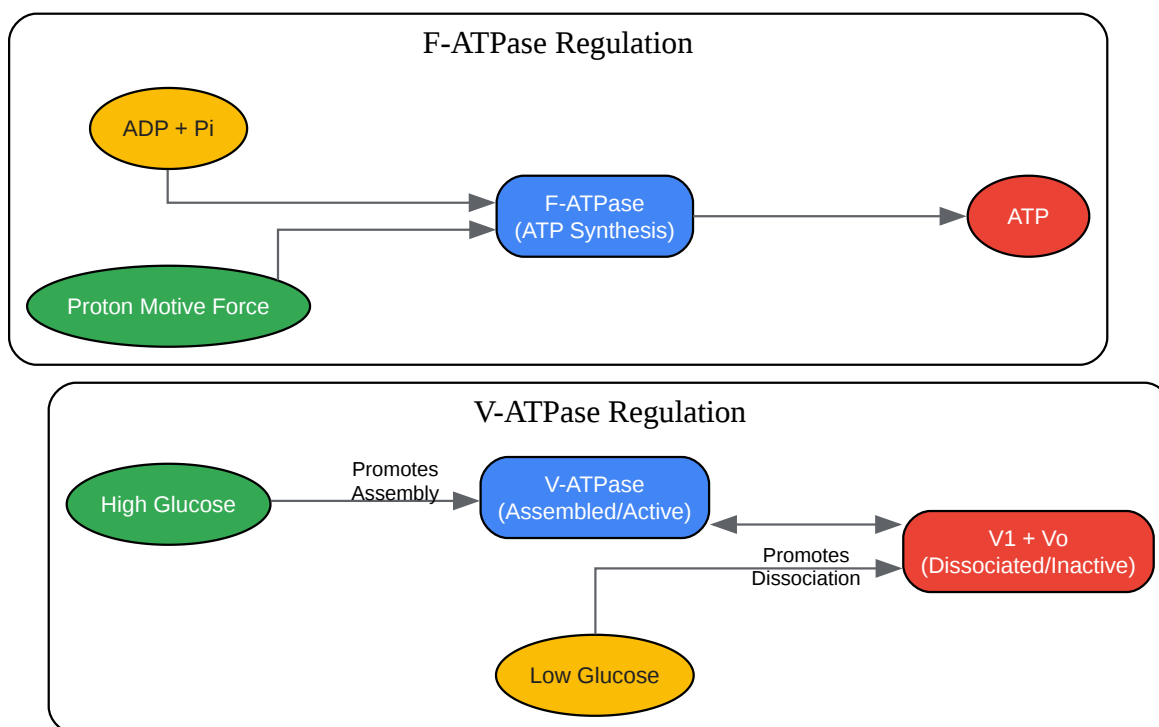
Quantitative Comparison of ATP Binding and Hydrolysis

The following table summarizes key kinetic parameters for ATP binding and hydrolysis by V-ATPase and F-ATPase from different sources. It is important to note that these values can vary depending on the specific organism, isoform, and experimental conditions.

Parameter	V-ATPase	F-ATPase (F ₁ -ATPase)	Source
K _m for ATP	~500 μM (Thermus thermophilus)	77 ± 6 μM (Bovine heart mitochondria)	[7][8]
587 ± 21 μM (TSSA-V ₁ mutant, T. thermophilus)	[9]		
K _a for ATP	1.1 × 10 ⁶ M ⁻¹ s ⁻¹ (T. thermophilus)	[9]	
V _{max} /k _{cat}	55.8 ± 0.3 s ⁻¹ (TSSA-V ₁ mutant, T. thermophilus)	>100 s ⁻¹ (Bovine heart mitochondria)	[9][10]
30.6 ± 0.3 s ⁻¹ (TSSA-V-ATPase, T. thermophilus)	[9]		
4.32 - 18.7 μmol/h/mg (Plant)	[11]		
K _s for ADP	50 nM (one site), 3 μM (two sites) (Bovine heart mitochondria)	[12]	

Signaling Pathways and Regulation

The activity of both V- and F-ATPases is tightly regulated to meet the metabolic needs of the cell. For V-ATPases, a key regulatory mechanism is the reversible dissociation of the V₁ and V₀ domains. This process is influenced by cellular signals such as glucose availability. F-ATPase activity is primarily regulated by the magnitude of the proton motive force and the availability of ADP and inorganic phosphate.



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Regulation of V-ATPase and F-ATPase activity.

Experimental Protocols

A variety of experimental techniques are employed to characterize the ATP binding and hydrolysis activities of V- and F-ATPases. Below are detailed methodologies for key experiments.

ATP Hydrolysis Assay (Enzyme-Coupled Spectrophotometric Assay)

This assay continuously monitors ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[9]

Materials:

- Purified V₁ or F₁-ATPase
- Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 2 mM MgCl₂
- ATP solution (concentration range to be tested)
- Phosphoenolpyruvate (PEP)
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- NADH

Procedure:

- Prepare the assay mixture in a cuvette containing assay buffer, PEP, PK, LDH, and NADH.
- Initiate the reaction by adding the purified enzyme to the assay mixture.
- Start the hydrolysis by adding a specific concentration of Mg-ATP.
- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the Beer-Lambert law.

ATP Binding Affinity Measurement (Fluorescence Competition Assay)

This method determines the binding affinity of ATP by measuring its ability to displace a fluorescent ATP analog, such as TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate), from the nucleotide-binding site.

Materials:

- Purified V₁ or F₁-ATPase

- Binding buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂
- TNP-ATP stock solution
- Non-fluorescent ATP stock solution

Procedure:

- In a fluorometer cuvette, add the purified enzyme to the binding buffer.
- Add a fixed concentration of TNP-ATP and measure the baseline fluorescence (excitation ~410 nm, emission ~540 nm). The fluorescence of TNP-ATP increases upon binding to the protein.
- Titrate the solution with increasing concentrations of non-fluorescent ATP.
- Measure the decrease in fluorescence after each addition of ATP as it displaces the bound TNP-ATP.
- Plot the fluorescence intensity against the concentration of ATP and fit the data to a competitive binding equation to determine the dissociation constant (K_d) for ATP.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.^{[13][14]}

Materials:

- Purified V₁ or F₁-ATPase in a suitable buffer
- ATP solution in the same buffer

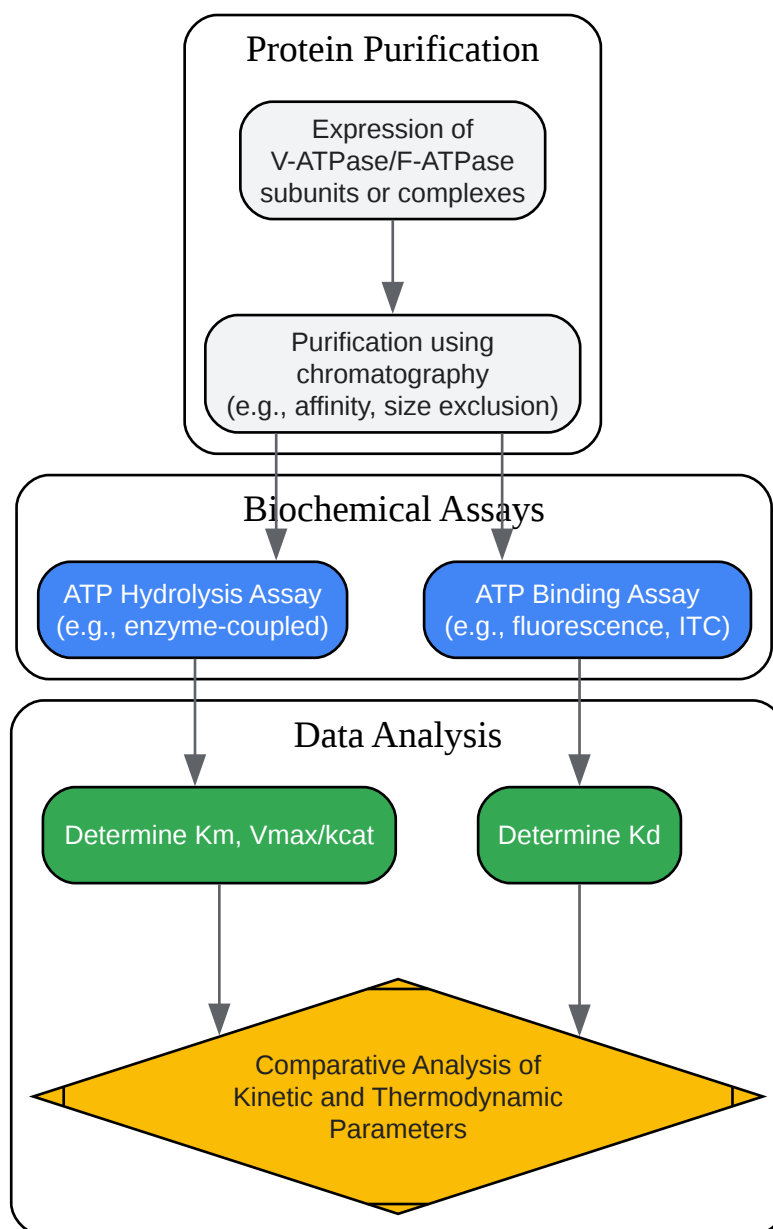
Procedure:

- Load the purified enzyme into the sample cell of the ITC instrument.
- Load the ATP solution into the injection syringe.

- Perform a series of injections of the ATP solution into the sample cell while monitoring the heat change.
- Integrate the heat peaks from each injection and plot them against the molar ratio of ATP to protein.
- Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative analysis of ATP binding domains.



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Workflow for comparative analysis of ATP binding domains.

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